molecular formula C12H12F3NO3 B8349733 Ethyl N-(2-methyl-4-trifluoromethylphenyl)oxamate

Ethyl N-(2-methyl-4-trifluoromethylphenyl)oxamate

Cat. No. B8349733
M. Wt: 275.22 g/mol
InChI Key: OCJYPPZKWVTGBK-UHFFFAOYSA-N
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Patent
US06117873

Procedure details

A solution of 37.5 g (214 mmol) of 2-methyl-4-trifluoromethylaniline (DE 2750170 A1) and 44.7 ml (321 mmol) of triethylamine in 750 ml of ethyl acetate is cooled to +3° C. by means of an icebath. Ethyl oxalyl chloride (26.2 ml, 235.5 mmol) is slowly added dropwise so that the temperature does not rise above +10° C. The mixture is then stirred for a further 2 hours. The mixture is treated with water, washed with a 10% aqueous sodium hydrogencarbonate solution and with brine, dried over sodium sulfate and concentrated. Crystallization of the crude product affords 52.75 g of the title compound as white crystals.
Quantity
37.5 g
Type
reactant
Reaction Step One
Quantity
44.7 mL
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step One
[Compound]
Name
Ethyl oxalyl chloride
Quantity
26.2 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:8]=[C:7]([C:9]([F:12])([F:11])[F:10])[CH:6]=[CH:5][C:3]=1[NH2:4].C(N(CC)CC)C.[OH2:20].[C:21]([O:24][CH2:25][CH3:26])(=[O:23])[CH3:22]>>[CH3:1][C:2]1[CH:8]=[C:7]([C:9]([F:10])([F:11])[F:12])[CH:6]=[CH:5][C:3]=1[NH:4][C:22](=[O:20])[C:21]([O:24][CH2:25][CH3:26])=[O:23]

Inputs

Step One
Name
Quantity
37.5 g
Type
reactant
Smiles
CC1=C(N)C=CC(=C1)C(F)(F)F
Name
Quantity
44.7 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Two
Name
Ethyl oxalyl chloride
Quantity
26.2 mL
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture is then stirred for a further 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
does not rise above +10° C
WASH
Type
WASH
Details
washed with a 10% aqueous sodium hydrogencarbonate solution and with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Crystallization of the crude product

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CC1=C(C=CC(=C1)C(F)(F)F)NC(C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 52.75 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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